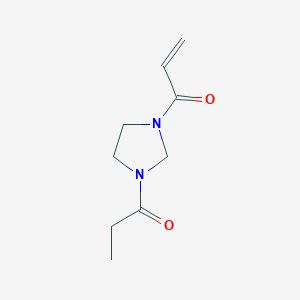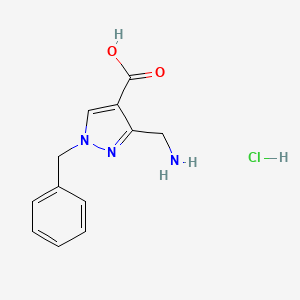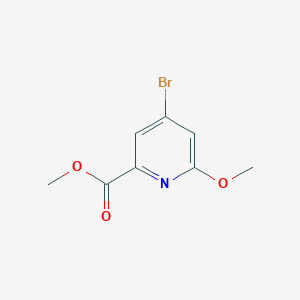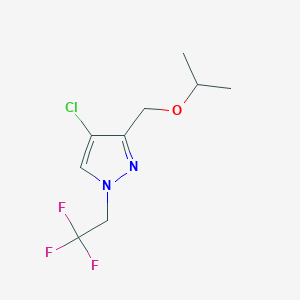
1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide" is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields. The molecule consists of a pyrazole core with an isopropyl substituent at position 1, an oxadiazole ring attached to the 5-position, and a methylthio-substituted benzyl group. Its unique structure imparts specific chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound can be achieved through a multi-step synthetic route involving the following key steps:
Synthesis of Pyrazole Core: : The initial step involves the formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or equivalent precursors under controlled conditions.
Formation of Oxadiazole Ring: : The oxadiazole ring is synthesized by the reaction of suitable acyl hydrazides with carbon disulfide and bases like potassium hydroxide, followed by oxidation.
Attachment of Benzyl Group:
Final Coupling Step: : The final product is obtained by coupling the pyrazole core with the oxadiazole intermediate under peptide coupling conditions, using agents such as EDC or HATU in the presence of a base like triethylamine.
Industrial Production Methods
The industrial synthesis follows the same steps with optimization for scale-up. Key considerations include:
Use of continuous flow reactors to improve reaction efficiency and safety.
Optimization of purification methods, such as recrystallization and chromatography, for high-purity product yield.
Implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes several chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.
Substitution: : The pyrazole and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide in acetic acid medium.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic substitution using sodium hydride as a base in DMF.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced amines.
Substitution: : Formation of substituted pyrazole and benzyl derivatives.
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block for designing new heterocyclic compounds.
Biology: : Potentially used in studying enzyme inhibition and receptor binding due to its structural similarity to biological molecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activities.
Mécanisme D'action
The mechanism of action of 1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways, including inhibition of kinases or activation of transcription factors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Comparing this compound to similar structures highlights its uniqueness:
Similar Compounds: : 1H-pyrazole-3-carboxamide derivatives with different substituents, such as:
1-isopropyl-N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide.
N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide.
Unique Aspects: : The presence of the methylthio group imparts distinct electronic and steric properties, influencing its reactivity and biological interactions.
Propriétés
IUPAC Name |
N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11(2)22-9-8-14(21-22)16(23)18-17-20-19-15(24-17)10-12-4-6-13(25-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKQAQJMZKDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate](/img/structure/B2570573.png)



![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)


![2-(2-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2570584.png)




![(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2570591.png)

